4-Bromo-6-(3-(trifluoromethyl)phenyl)pyrimidine
Overview
Description
4-Bromo-6-(3-(trifluoromethyl)phenyl)pyrimidine is a useful research compound. Its molecular formula is C11H6BrF3N2 and its molecular weight is 303.08 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that pyrimidine derivatives have been widely studied for their potential biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects .
Mode of Action
It’s known that the compound can participate in suzuki–miyaura cross-coupling reactions , a type of reaction that involves the formation of carbon-carbon bonds. This reaction is facilitated by a palladium catalyst and involves the transfer of organic groups from boron to palladium .
Biochemical Pathways
It’s known that pyrimidine derivatives can interact with various biochemical pathways due to their wide range of biological activities .
Pharmacokinetics
It’s worth noting that the trifluoromethyl group is often incorporated into drug molecules to improve their pharmacokinetic properties .
Result of Action
It’s known that pyrimidine derivatives can exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects .
Action Environment
It’s known that the trifluoromethyl group can enhance the stability and lipophilicity of drug molecules, which can influence their interaction with biological systems .
Biochemical Analysis
Biochemical Properties
4-Bromo-6-(3-(trifluoromethyl)phenyl)pyrimidine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. The interaction between this compound and these kinases involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent phosphorylation events .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been found to affect the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth, differentiation, and apoptosis. By inhibiting key kinases in this pathway, this compound can alter the expression of genes involved in these processes, leading to changes in cell behavior and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s bromine and trifluoromethyl groups contribute to its high affinity for certain enzyme active sites, allowing it to act as a potent inhibitor. This inhibition can result in the downregulation of enzyme activity, leading to alterations in cellular signaling and metabolic pathways. Additionally, this compound has been shown to induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity may diminish over extended periods due to gradual degradation. Long-term exposure to this compound has been associated with sustained inhibition of target enzymes and prolonged alterations in cellular signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to exert beneficial effects, such as the inhibition of tumor growth and reduction of inflammation. At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound has been shown to affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle. Additionally, it can alter metabolite levels by modulating the activity of enzymes involved in amino acid and lipid metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as lipophilicity and molecular size, which affect its ability to cross cellular membranes .
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity and function. This compound has been found to localize to specific cellular compartments, such as the nucleus and mitochondria, where it can interact with target biomolecules. Targeting signals and post-translational modifications play a crucial role in directing this compound to these compartments, thereby influencing its biochemical and cellular effects .
Properties
IUPAC Name |
4-bromo-6-[3-(trifluoromethyl)phenyl]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrF3N2/c12-10-5-9(16-6-17-10)7-2-1-3-8(4-7)11(13,14)15/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNGTWFOGPSPDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=NC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.